molecular formula C20H21N5O B2625020 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034293-72-4

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2625020
CAS No.: 2034293-72-4
M. Wt: 347.422
InChI Key: ZHAZBODPUVUXEM-UHFFFAOYSA-N
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Description

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule known for its unique structure and versatile chemical properties. This compound falls under the category of heterocyclic compounds, containing multiple ring structures with nitrogen atoms, which can lead to various biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step procedures:

  • Formation of Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 5-methyl-1-phenyl-1H-pyrazole ring. This can be achieved using hydrazine derivatives and diketones under acidic or basic conditions.

  • Cyclopropyl Group Introduction: : The next step includes introducing the cyclopropyl group onto the pyrazine ring, which requires specific reagents like cyclopropyl halides in the presence of a strong base.

  • Pyrazolo[1,5-a]pyrazine Formation: : This crucial step involves the fusion of pyrazole and pyrazine rings. It often requires the use of nitrogen-containing intermediates, heat, and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization for yield, safety, and cost-effectiveness. This could include:

  • Continuous Flow Synthesis: : To improve efficiency and safety, continuous flow reactors may be used to maintain optimal reaction conditions and minimize risks associated with handling reactive intermediates.

  • Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization methods are vital for achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions involving reagents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

  • Substitution: : Substitution reactions with nucleophiles or electrophiles can modify the pyrazole or pyrazine rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various alkyl or acyl halides, in the presence of base or acid catalysts.

Major Products

  • Oxidation Products: : Hydroxylated or carboxylated derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Modified pyrazole or pyrazine rings with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research due to its unique structure and reactivity:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its nitrogen-containing rings.

  • Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound, when used in biological contexts, typically involves interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Compared to other similar heterocyclic compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of cyclopropyl and pyrazole groups, which may confer distinct biological activities.

Similar Compounds

  • (6-chloro-2-phenyl-1H-pyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: : Differs by the presence of a chlorine atom.

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-ethyl-1H-pyrazol-4-yl)methanone: : Differs by the presence of an ethyl group instead of a phenyl group.

The unique structure of this compound provides distinct properties and potential for various applications in research and industry.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-18(12-21-25(14)16-5-3-2-4-6-16)20(26)23-9-10-24-17(13-23)11-19(22-24)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAZBODPUVUXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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